molecular formula C11H17N3O2S B2897727 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide CAS No. 922659-10-7

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2897727
CAS No.: 922659-10-7
M. Wt: 255.34
InChI Key: RMNVWCLBPNUCDY-UHFFFAOYSA-N
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Description

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidinone core with a thioacetamide group and an isopropyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide typically involves the following steps:

  • Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors, such as amidines or ureas, under acidic or basic conditions.

  • Introduction of the Thioacetamide Group: The thioacetamide group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with an acyl chloride derivative.

  • Attachment of the Isopropyl Group: The isopropyl group is added through an alkylation reaction, often using isopropyl halides and a base.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, involving optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thioacetamide group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can reduce the pyrimidinone core to a pyrimidinamine.

  • Substitution: Nucleophilic substitution reactions can replace the thioacetamide group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Pyrimidinamines.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: Lacks the isopropyl group.

  • 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethylacetamide: Similar structure with an ethyl group instead of isopropyl.

Uniqueness: 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-6(2)12-9(15)5-17-11-13-8(4)7(3)10(16)14-11/h6H,5H2,1-4H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNVWCLBPNUCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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